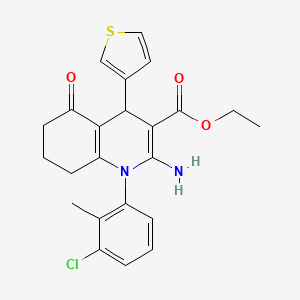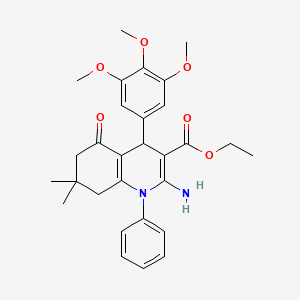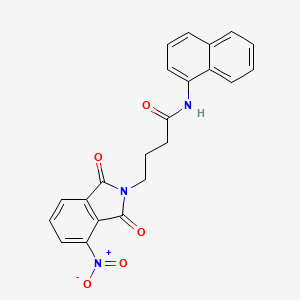![molecular formula C16H15N3O3 B11540968 N'-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B11540968.png)
N'-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide is a hydrazone derivative known for its diverse applications in scientific research. This compound features a hydrazone functional group, which is a key player in various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide typically involves the condensation of 4-nitroacetophenone with 2-phenylacetohydrazide. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions are generally mild, with the mixture being refluxed for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can help maintain precise control over reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazone group can be reduced to a hydrazine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Conversion to amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide is used as a precursor for synthesizing various heterocyclic compounds. Its ability to form stable complexes with metals makes it valuable in coordination chemistry .
Biology
Biologically, this compound exhibits antimicrobial and anticancer properties. It is often studied for its potential to inhibit the growth of various bacterial strains and cancer cells .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for use in drug delivery systems due to their ability to form stable conjugates with drugs .
Industry
Industrially, this compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which N’-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide exerts its effects involves interaction with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to antimicrobial and anticancer activities . The hydrazone group can form stable complexes with metal ions, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide
- N’-[1-(4-nitrophenyl)ethylidene]pyridine-2-carbohydrazide
- N’-[1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide
Uniqueness
N’-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide is unique due to its specific structural features, such as the combination of a nitrophenyl group and a phenylacetohydrazide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C16H15N3O3/c1-12(14-7-9-15(10-8-14)19(21)22)17-18-16(20)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)/b17-12+ |
InChI Key |
PMFZWUMLOIYDFO-SFQUDFHCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540890.png)

![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11540908.png)
![N-({N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11540910.png)

![4-[(E)-{[2-(Naphthalen-1-YL)acetamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540927.png)
![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540930.png)
![2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11540935.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540936.png)
![3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540941.png)

![3-butyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11540951.png)

![4-Bromo-2-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol](/img/structure/B11540959.png)
